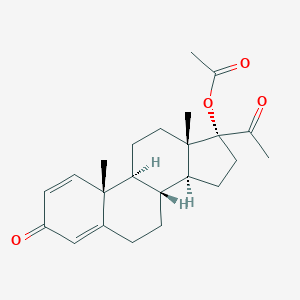

プレグナ-1,4-ジエン-3,20-ジオン, 17-ヒドロキシ-, アセテート

説明

"Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate" is a compound studied for its potential biological properties and applications in synthesis. It's known by the name Megestrol acetate and has been investigated for various biological activities (David et al., 1963).

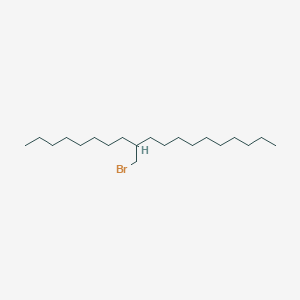

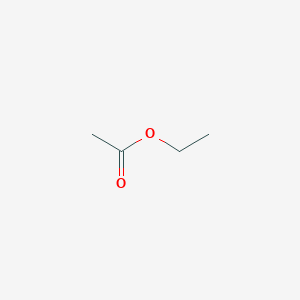

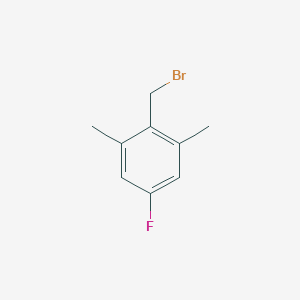

Synthesis Analysis

The synthesis of this compound involves multiple steps and intermediates. It has been synthesized from compounds like 9α-hydroxy androstenedione, a key intermediate for corticoids such as hydrocortisone and prednisolone (Lưu Đức Huy et al., 2015). Another approach involves using androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol, in the synthesis (Nitta et al., 1985).

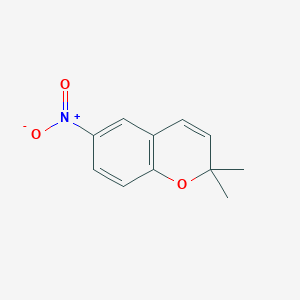

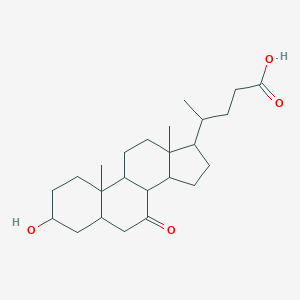

Molecular Structure Analysis

The molecular structure of "Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate" has been analyzed using various physical methods, such as IR, MS, and NMR (Huy et al., 2015). Detailed crystal and molecular structure studies have been performed, revealing important aspects of its configuration (Scharfenberg-Pfeiffer et al., 1990).

Chemical Reactions and Properties

This compound undergoes various chemical reactions. For instance, its conversion by Nocardioides simplex VKM Ac-2033D has been studied, revealing insights into its metabolic pathways (Fokina et al., 2003). Furthermore, its hydrogenation process has been explored for efficient synthesis of related compounds (Marcos-Escribano et al., 2009).

科学的研究の応用

これらのアプリケーションは、プレグナ-1,4-ジエン-3,20-ジオン, 17-ヒドロキシ-, アセテートが科学研究で果たす多様な役割を強調しています。進行中の研究では、追加の使用が発見されたり、その効果に関する理解が深められたりする可能性があることに留意してください。 特定の分野について、より詳細な情報が必要な場合は、お気軽にお問い合わせください!🌟

将来の方向性

The production of pregnadienedione is still a complex and expensive process . A greener and more economical route for the synthesis of pregnadienedione has been proposed, which shows a total weight yield of up to 35.4%, significantly higher than that of the current industrial routes . This new synthesis route has the advantages of shorter reaction steps, milder reaction conditions, reduced use of organic solvents, and abandonment of toxic catalysts . This study provides a green route for the production of pregnadienedione, which can be used for corticosteroid production in the industry .

作用機序

Target of Action

Similar compounds, such as corticosteroids, are known to target glucocorticoid receptors in the body .

Mode of Action

Corticosteroids, which are structurally similar, are known to exert their effects by binding to glucocorticoid receptors, leading to changes in gene transcription and protein synthesis .

Biochemical Pathways

The compound is likely involved in the steroid hormone biosynthesis pathway, given its structural similarity to other corticosteroids . .

Pharmacokinetics

Once absorbed, compounds like this are handled through pharmacokinetic pathways similar to systemically administered corticosteroids. They are bound to plasma proteins in varying degrees, metabolized primarily in the liver, and then excreted by the kidneys .

Result of Action

Corticosteroids, which are structurally similar, are known to have anti-inflammatory, anti-pruritic, and vasoconstrictive actions .

Action Environment

Factors such as the integrity of the epidermal barrier, the use of occlusive dressings, and inflammation can increase the percutaneous absorption of similar compounds .

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h7,10,13,18-20H,5-6,8-9,11-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROBKIGWGPCEDS-KOORYGTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949497 | |

| Record name | 3,20-Dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2668-74-8 | |

| Record name | 17-(Acetyloxy)pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2668-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregna-1,4-diene-3,20-dione, 17-hydroxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,20-Dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNA-1,4-DIENE-3,20-DIONE, 17-HYDROXY-, ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELH7AYQ38W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。